1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
1'-(4-Methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide is a synthetic compound featuring a bipiperidine backbone modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1'-position and a carboxamide at the 4'-position. The tosyl group enhances electrophilic reactivity and may influence receptor-binding affinity compared to other substituents .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-5-7-16(8-6-15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-3-2-4-12-20/h5-8H,2-4,9-14H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFYQOIODUMSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173639 | |
| Record name | 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681850-23-7 | |
| Record name | 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681850-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate piperidine precursors.
Introduction of the 4-methylbenzenesulfonyl Group: This step involves the reaction of the bipiperidine core with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl or carboxamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The bipiperidine core may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pipamperone
Comparison with Target Compound:
1'-Benzyl-[1,4'-Bipiperidine]-4'-Carboxamide
Comparison with Target Compound:
PARP Inhibitors (1-Oxo-3,4-Dihydroisoquinoline Derivatives)
- Structure: 1-Oxo-3,4-dihydroisoquinoline-4–1,4-bipiperidine carboxamide scaffold with small alkyl groups (e.g., 2c, 2e) .
- Key Features :
Comparison with Target Compound:
- The dihydroisoquinoline core in these PARP inhibitors introduces aromaticity, enhancing π-π stacking interactions with enzyme active sites. In contrast, the target compound’s tosyl group may favor interactions with hydrophobic pockets or sulfonyl-binding domains .
Piritramide
- Structure: 1'-(3-Cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide .
- Key Features :
Comparison with Target Compound:
- Piritramide’s cyano-diphenylpropyl group facilitates µ-opioid receptor binding, while the target compound’s tosyl group may prioritize interactions with non-opioid targets (e.g., enzymes or transporters) .
4-(3,4-Dichlorophenoxy)-N-Tosyl-[1,4'-Bipiperidine]-1'-Carboxamide
- Structure: Tosyl-substituted analog with dichlorophenoxy group .
- Key Features :
Comparison with Target Compound:
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Trends
- Substituent Effects : Small alkyl groups (e.g., in PARP inhibitors) enhance enzyme inhibition, while bulky groups (e.g., cycloalkyl) reduce potency .
- Sulfonyl vs. Carbonyl : Tosyl groups (electron-withdrawing) may improve metabolic stability compared to carbonyl-containing analogs like Pipamperone .
- Therapeutic Niches : Bipiperidine carboxamides exhibit versatility, targeting dopamine receptors (Pipamperone), opioid receptors (Piritramide), and PARP enzymes .
Biological Activity
1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide, also known as a bipiperidine derivative, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly concerning its antitumor , antioxidant , and anti-inflammatory properties.
Antitumor Activity
Research indicates that bipiperidine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of human cancer cell lines. The IC50 values for these compounds ranged from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising cytotoxic effects .
Table 1: Antitumor Activity of Bipiperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SISO (Cervical) | 2.87 | |
| Compound B | RT-112 (Bladder) | 3.06 | |
| Compound C | SISO (Cervical) | 2.38 |
The mechanism underlying the antitumor activity of the bipiperidine derivatives may involve the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with these compounds leads to an increase in early and late apoptotic cells, suggesting that they trigger apoptotic pathways .
Antioxidant Properties
In addition to their antitumor effects, bipiperidine derivatives have been evaluated for their antioxidant capabilities. Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that these compounds possess significant radical-scavenging activity, which may contribute to their therapeutic potential against oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of bipiperidine derivatives in preclinical models:
- Case Study on Cervical Cancer : A derivative exhibited an IC50 value of 2.87 µM against cervical cancer cells, showing enhanced potency compared to standard chemotherapeutics like cisplatin .
- Case Study on Bladder Cancer : Another derivative showed comparable activity with an IC50 value of 3.06 µM against bladder carcinoma cells, indicating its potential as a lead compound for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
